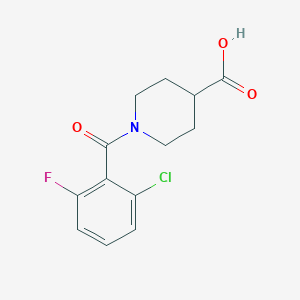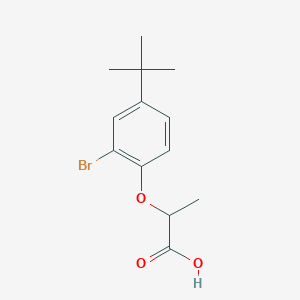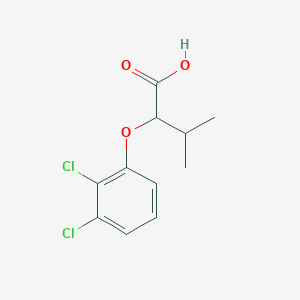
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide, also known as CNPPD, is a synthetic compound that has been widely used in scientific research. This compound has attracted attention due to its unique chemical properties and potential applications in various fields. In
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide involves the cleavage of the amide bond by proteases. This results in the release of the 4-chloro-3-nitroaniline moiety, which can be detected through UV-Vis spectroscopy. The rate of cleavage can be used to determine the activity of proteases and the effectiveness of inhibitors.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide has been shown to have minimal toxicity and does not exhibit any significant physiological effects. However, it is important to note that the compound has not been extensively tested in vivo and further studies are needed to fully understand its potential effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is its ease of synthesis and purification. The compound is also stable and can be stored for extended periods of time. However, one limitation of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide in scientific research. One potential application is in the development of inhibitors for specific proteases involved in disease processes. N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide can also be used in the development of diagnostic assays for protease activity. Furthermore, the compound can be modified to improve its solubility and bioavailability, which may expand its potential applications.
In conclusion, N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide have been discussed in this paper. While further studies are needed to fully understand the potential of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide, it is clear that this compound has significant potential in various fields of research.
Synthesis Methods
The synthesis of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide involves the reaction between 4-chloro-3-nitroaniline and 5-phenyl-2,4-pentadienoyl chloride in the presence of a base. This reaction results in the formation of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide as a yellow solid. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide has been widely used in scientific research due to its potential applications in various fields. One of the main applications of N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide is in the field of biochemistry. This compound has been used as a substrate for the detection of protease activity. It has also been used in the development of inhibitors for various enzymes, including caspases and cathepsins.
properties
Product Name |
N-(4-chloro-3-nitrophenyl)-5-phenyl-2,4-pentadienamide |
|---|---|
Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
(2E,4E)-N-(4-chloro-3-nitrophenyl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-15-11-10-14(12-16(15)20(22)23)19-17(21)9-5-4-8-13-6-2-1-3-7-13/h1-12H,(H,19,21)/b8-4+,9-5+ |
InChI Key |
UFDNLXJVOAACOP-KBXRYBNXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)
![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)
![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)





![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)




![[2-(Furan-2-yl)-4-oxochromen-6-yl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254291.png)